2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester
Overview
Description
“2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester” is a chemical compound with the CAS Number: 74536-25-7 . Its IUPAC name is ethyl 2,5-dimethyl-6-oxo-1,6-dihydro-4-pyrimidinecarboxylate . It has a molecular weight of 196.21 and is a cream solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O3/c1-4-14-9(13)7-5(2)8(12)11-6(3)10-7/h10H,3-4H2,1-2H3,(H,11,12) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a cream solid at room temperature . It has a molecular weight of 196.21 .Scientific Research Applications
Quantum Chemical Studies and Reactivity
Quantum chemical calculations have been performed on derivatives of pyrimidin-4-ones, including those structurally related to the compound , to explore their electronic structures, molecular geometries, and reactivity towards nitrating agents. These studies help understand the factors governing the direction and probability of chemical reactions, essential for designing new compounds with desired properties (Mamarakhmonov et al., 2016).
Structural Modifications and Supramolecular Aggregation
Research on thiazolopyrimidines, which share a common heterocyclic core with the compound of interest, shows how structural modifications can influence supramolecular aggregation, conformational features, and intermolecular interaction patterns. These insights are crucial for the development of materials and drugs with specific molecular properties (Nagarajaiah & Begum, 2014).
Antimicrobial Evaluation
Compounds derived from dihydropyrimidine carboxylic acids have been evaluated for their antimicrobial properties, indicating the potential use of these substances in developing new antibacterial and antifungal agents. This research is vital for discovering new treatments against resistant microbial strains (Shastri & Post, 2019).
Diversity-Oriented Synthesis
The synthesis of pyrimidine derivatives through diversity-oriented synthesis approaches demonstrates the versatility of pyrimidine-based compounds for generating biologically active molecules. Such strategies are fundamental in medicinal chemistry for creating libraries of compounds for biological evaluation (Berzosa et al., 2011).
Synthesis and Characterization
Detailed synthesis and characterization of various pyrimidine derivatives, including their crystal structures and weak interaction analysis, contribute to the understanding of molecular properties that influence their physical and chemical behavior. This information is crucial for the rational design of molecules for specific applications (Nagarajaiah & Begum, 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P302+P352), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
ethyl 2,5-dimethyl-6-oxo-1H-pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-4-14-9(13)7-5(2)8(12)11-6(3)10-7/h4H2,1-3H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSSAVKYZMJLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)NC(=N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312116 | |
Record name | 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester | |
CAS RN |
74536-25-7 | |
Record name | NSC249993 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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